[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane
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Overview
Description
[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane is a chiral organophosphorus compound with significant applications in organic synthesis. This compound is known for its unique stereochemistry and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane typically involves the reaction of a suitable phosphine precursor with a chiral dithioacetal. The reaction conditions often require the use of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The compound’s unique stereochemistry allows for selective interactions with molecular targets, enhancing its effectiveness in catalytic processes .
Comparison with Similar Compounds
[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane can be compared with other chiral phosphine ligands:
[(2R,4S)-4,6-dimethyl-1,3-dithian-2-yl]-diphenylphosphane: Similar structure but lacks the sulfanylidene group.
[(2R,4S)-4,6-dimethyl-1,3-dithian-2-yl]-diphenylphosphine oxide: Oxidized form of the compound.
[(2R,4S)-4,6-dimethyl-1,3-dithian-2-yl]-diphenylphosphane sulfide: Sulfide derivative of the compound.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the sulfanylidene group, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
110508-53-7 |
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Molecular Formula |
C18H21PS3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C18H21PS3/c1-14-13-15(2)22(20)18(21-14)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3/t14-,15?,18+,22?/m0/s1 |
InChI Key |
YHGUCDYJCFLWNP-ZUJQLODHSA-N |
Isomeric SMILES |
C[C@H]1CC(S(=S)[C@@H](S1)P(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1CC(S(=S)C(S1)P(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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